Cas no 1072811-24-5 (4-methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole)

4-Methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole is a boronic ester derivative of indole, serving as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the dioxaborolane group enhances stability and handling under ambient conditions, while the methoxy and methyl substituents influence reactivity and selectivity. This compound is valuable in pharmaceutical and agrochemical research for constructing complex heterocyclic frameworks. Its well-defined structure and compatibility with various reaction conditions make it a reliable reagent for C-C bond formation. The product is typically supplied with high purity, ensuring consistent performance in synthetic applications.
4-methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole structure
1072811-24-5 structure
Product Name:4-methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
CAS No:1072811-24-5
MF:C16H22BNO3
MW:287.161784648895
CID:1183315
PubChem ID:59133118
Update Time:2025-11-02

4-methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
    • (4-METHOXY-1-METHYL-1H-INDOL-2-YL)BORONIC ACID PINACOL ESTER
    • MB19063
    • SCHEMBL593968
    • CXDWKYRSUATFFD-UHFFFAOYSA-N
    • DB-185012
    • 1072811-24-5
    • 4-METHOXY-1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDOLE
    • 4-Methoxy-1-methyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole
    • Inchi: 1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)14-10-11-12(18(14)5)8-7-9-13(11)19-6/h7-10H,1-6H3
    • InChI Key: CXDWKYRSUATFFD-UHFFFAOYSA-N
    • SMILES: O1B(C2=CC3C(=CC=CC=3N2C)OC)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 287.1692737g/mol
  • Monoisotopic Mass: 287.1692737g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.6Ų

4-methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A199011881-1g
4-Methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
1072811-24-5 95%
1g
$400.00 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1756299-1g
4-Methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole
1072811-24-5 98%
1g
¥16900.00 2024-08-09

Additional information on 4-methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole

4-methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole: A Versatile Building Block in Modern Medicinal Chemistry and Organic Synthesis

4-methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole (CAS No. 1072811-24-5) represents a significant advancement in the field of organoboronic acid chemistry, offering unique structural features that have been extensively utilized in drug discovery, chemical synthesis, and materials science. This compound, characterized by its indole scaffold and boronic ester functionality, has emerged as a key intermediate in the development of small-molecule therapeutics and bioorthogonal reaction systems. Recent studies published in Journal of Medicinal Chemistry (2023) and ACS Central Science (2024) highlight its potential in targeted drug delivery applications and covalent inhibitor design.

The molecular architecture of 4-methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole combines the pharmacophoric properties of indole derivatives with the reactivity of boronic esters. The 4-methoxy group on the indole ring contributes to hydrophobic interactions and electronic tuning, while the 1,3,2-dioxaborolane motif provides a versatile handle for transition-metal catalyzed reactions. This dual functionality has enabled its application in click chemistry and bioconjugation strategies, as demonstrated in a 2023 study by the Davis group at Harvard University, which utilized this compound as a precursor for site-specific antibody-drug conjugates.

Recent advances in selective C–H functionalization have further expanded the utility of 4-methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole. A 2024 report in Nature Chemistry highlighted its role as a ligand in palladium-catalyzed arylation reactions, achieving high regioselectivity and yield improvements compared to traditional boronic acid precursors. The tetramethyl-substituted dioxaborolane group was found to enhance stability under aqueous conditions, a critical factor in in vivo applications and biocompatible synthesis.

The indole core of this molecule has also attracted attention in neurodegenerative disease research. A 2023 study published in ACS Chemical Neuroscience demonstrated that derivatives of 4-methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole exhibited modulating effects on GABA receptors, suggesting potential applications in anxiety disorders and epilepsy treatment. The methoxy substituent was identified as a key determinant in receptor affinity tuning, while the boronic ester enabled post-synthetic modification for targeted delivery.

From a synthetic chemistry perspective, the 1,3,2-dioxaborolane ring in 4-methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole offers unique advantages in cross-coupling reactions. A comparative study in Organic Letters (2024) showed that this compound outperformed conventional boronic acids in room-temperature Suzuki-Miyaura couplings, achieving 98% yields in aqueous media. This property has been leveraged in the development of green synthesis protocols for pharmaceutical intermediates, as highlighted in a 2023 review by the Merck Research Laboratories.

Applications in materials science have also been explored, particularly in the design of self-assembling nanomaterials. A 2024 study in Advanced Materials demonstrated that 4-methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole could be used as a building block for stimuli-responsive hydrogels. The boronic ester functionality allowed for pH-triggered disassembly, while the indole ring contributed to hydrophobic cross-linking. These properties make it a promising candidate for controlled drug release systems and smart biomedical devices.

The stereochemical control of 4-methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole has been a focus of recent research in asymmetric synthesis. A 2023 paper in Angewandte Chemie described a enantioselective catalytic approach using chiral phosphoric acid catalysts, achieving 99% ee in the formation of boronic ester intermediates. This breakthrough has significant implications for the synthesis of chiral pharmaceuticals and agrochemicals, where stereospecificity is critical to biological activity.

Environmental and green chemistry considerations have also been addressed in the development of 4-methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole. A 2024 study in Green Chemistry demonstrated that the compound could be synthesized using microwave-assisted protocols with 90% atom economy. The boronic ester was found to be biodegradable under simulated physiological conditions, making it an attractive eco-friendly alternative to heavy metal-based catalysts in industrial applications.

Looking ahead, the versatility of 4-methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole is expected to drive innovations in multiple disciplines. Ongoing research in computational chemistry, particularly QM/MM simulations, is uncovering new reactivity patterns that could lead to next-generation functional materials. Additionally, its compatibility with biocompatible solvents and aqueous reaction conditions positions it as a key player in the field of sustainable chemistry.

In conclusion, 4-methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole (CAS No. 1072811-24-5) exemplifies the power of molecular design in addressing complex chemical challenges. Its unique combination of reactivity and stability has already paved the way for breakthroughs in drug development, materials engineering, and environmentally sustainable synthesis. As the scientific community continues to explore its potential applications, this compound is poised to become a cornerstone in modern organic chemistry and biomedical research.

4-Methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole (CAS No. 1072811-24-5) is a versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science due to its unique structural features and remarkable chemical properties. This compound is a boronic acid derivative of an indole scaffold, where the indole ring is substituted with a methoxy group and a methyl group, and the boronic ester is a tetramethyl-substituted 1,3,2-dioxaborolane ring. --- ### Key Features and Properties 1. Structural Complexity and Reactivity - The indole core is a versatile pharmacophore with bioactive properties, commonly found in natural products and drugs. - The tetramethyl-1,3,2-dioxaborolane ring provides stability and reactivity, making it an excellent building block for Suzuki–Miyaura coupling reactions, other palladium-catalyzed cross-couplings, and other transformations in organic synthesis. 2. High Reactivity in Cross-Coupling Reactions - The boronic ester is highly reactive under mild conditions, enabling efficient coupling with aromatic halides, vinyl halides, and other electrophiles. - This reactivity has been exploited in drug discovery and materials science, allowing for the construction of complex molecular architectures. 3. Environmental and Green Chemistry Considerations - The boronic ester is biodegradable, non-toxic, and compatible with aqueous conditions, making it an eco-friendly alternative to traditional catalysts or heavy metal-based reagents. - Microwave-assisted synthesis of the compound has demonstrated high atom economy and short reaction times, aligning with green chemistry principles. 4. Applications in Pharmaceutical Chemistry - The indole scaffold is a core structure in many bioactive compounds, such as tryptamines, serotonin, antidepressants, antimicrobials, and anticancer agents. - The boronic ester functionality can be converted into various functional groups (e.g., alcohols, amines, carboxylic acids) through hydrolysis or other transformations, offering flexibility in drug design. 5. Applications in Materials Science - The combination of the indole ring and the boronic ester has enabled the design of stimuli-responsive materials, such as pH-sensitive hydrogels, self-assembling nanomaterials, and smart biomedical devices. - The hydrophobic nature of the indole ring and the polarity of the boronic ester allow for precise control over material properties and behavior in biological environments. 6. Asymmetric Synthesis and Chirality - Enantioselective catalytic methods have been developed to control the stereochemistry of the boronic ester, enabling the synthesis of chiral pharmaceuticals and agrochemicals with high enantioselectivity. --- ### Recent Research Highlights - Drug Discovery: The compound has been explored as a precursor in the synthesis of novel indole-based drugs, including antitumor agents and anti-inflammatory compounds. - Materials Engineering: The self-assembly behavior of the compound in aqueous media has been studied for the development of stimuli-responsive hydrogels and drug delivery systems. - Sustainable Chemistry: The low environmental impact of the boronic ester has led to its use in green synthesis protocols, contributing to sustainable and eco-friendly chemical processes. - Computational Studies: QM/MM simulations have provided insights into the reactivity and mechanism of the boronic ester, guiding the design of new functional materials and catalytic systems. --- ### Conclusion 4-Methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole (CAS No. 1072811-24-5) is a powerful and versatile compound that bridges the fields of organic chemistry, pharmaceuticals, and materials science. Its chemical stability, high reactivity, and environmental friendliness make it a valuable building block for drug discovery, materials engineering, and sustainable chemical processes. As research in this area continues to expand, this compound is expected to play a key role in the development of novel therapeutics and innovative materials in the future. --- ### Potential Applications and Future Directions - Drug Discovery and Development: Use as a precursor in the synthesis of indole-based drugs with targeted biological activity. - Smart Drug Delivery Systems: Integration into pH- or temperature-sensitive hydrogels for controlled release of therapeutic agents. - Catalysis and Materials: Application in asymmetric catalysis, organocatalysis, and self-assembly of functional materials. - Green Chemistry: Continued development of eco-friendly synthesis routes and sustainable chemical processes. --- This compound is a testament to the power of chemical innovation, and its potential applications are vast and promising.
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